Cas no 7758-31-8 (Betaine Aldehyde Chloride)

Betaine Aldehyde Chloride 化学的及び物理的性質

名前と識別子

-

- Ethanaminium,N,N,N-trimethyl-2-oxo-, chloride (1:1)

- Betaine Aldehyde Chloride

- trimethyl(2-oxoethyl)azanium,chloride

- (Formylmethyl)trimethylammonium chloride

- C77425

- (2-Oxoethyl)trimethylammonium chloride

- trimethyl(2-oxoethyl)azanium;chloride

- SR-01000075715-1

- AKOS027320642

- HMS3260F05

- 4QNX5TUR2Z

- MFCD00063509

- (formylmethyl)-trimethylammonium chloride

- NCGC00093661-01

- HMS3373H22

- N,N,N-Trimethyl-2-oxoethan-1-aminium chloride

- Ethanaminium,N,N,N-trimethyl-2-oxo-,chloride(1:1)

- N,N,N-Trimethyl-2-oxoethanaminium chloride

- CCG-221486

- trimethyl(2-oxoethyl)azanium chloride

- NCGC00260867-01

- 7758-31-8

- REGID_for_CID_2735510

- CHEBI:189425

- HMS2230C14

- CHEMBL1256576

- Tox21_500182

- SMR000326966

- CS-W016515

- Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride (1:1)

- Betaine Aldehyde (chloride)

- UNII-4QNX5TUR2Z

- LP00182

- SCHEMBL116970

- EU-0100182

- DTXSID10370761

- Ammonium, (formylmethyl)trimethyl-, chloride

- FT-0622916

- SR-01000075715

- B 3650

- EN300-216413

- MLS002153203

- GLXC-15952

-

- MDL: MFCD00063509

- インチ: InChI=1S/C5H12NO.ClH/c1-6(2,3)4-5-7;/h5H,4H2,1-3H3;1H/q+1;/p-1

- InChIKey: FSKVGWXINKZUKS-UHFFFAOYSA-M

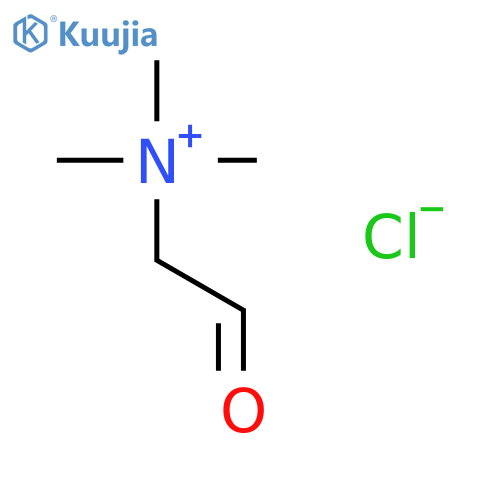

- ほほえんだ: C[N+](C)(C)CC=O.[Cl-]

計算された属性

- せいみつぶんしりょう: 137.06100

- どういたいしつりょう: 137.0607417g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 63

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- ゆうかいてん: 139-141

- PSA: 17.07000

- LogP: -3.10450

Betaine Aldehyde Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-216413-5.0g |

trimethyl(2-oxoethyl)azanium chloride |

7758-31-8 | 95% | 5g |

$4886.0 | 2023-05-24 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70094-1mg |

Betaine Aldehyde (chloride) |

7758-31-8 | 98% | 1mg |

¥377.00 | 2022-04-26 | |

| Enamine | EN300-216413-0.5g |

trimethyl(2-oxoethyl)azanium chloride |

7758-31-8 | 95% | 0.5g |

$906.0 | 2023-09-16 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70094-10mg |

Betaine Aldehyde (chloride) |

7758-31-8 | 98% | 10mg |

¥1552.00 | 2022-04-26 | |

| Alichem | A450001290-1g |

N,N,N-Trimethyl-2-oxoethanaminium chloride |

7758-31-8 | 95% | 1g |

$1700.00 | 2023-09-01 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70094-50mg |

Betaine Aldehyde (chloride) |

7758-31-8 | 98% | 50mg |

¥3919.00 | 2022-04-26 | |

| Enamine | EN300-216413-1.0g |

trimethyl(2-oxoethyl)azanium chloride |

7758-31-8 | 95% | 1g |

$1161.0 | 2023-05-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032128-2mg |

Betaine Aldehyde Chloride |

7758-31-8 | 99% | 2mg |

¥691 | 2024-05-21 | |

| Enamine | EN300-216413-2.5g |

trimethyl(2-oxoethyl)azanium chloride |

7758-31-8 | 95% | 2.5g |

$2462.0 | 2023-09-16 | |

| Enamine | EN300-216413-1g |

trimethyl(2-oxoethyl)azanium chloride |

7758-31-8 | 95% | 1g |

$1161.0 | 2023-09-16 |

Betaine Aldehyde Chloride 関連文献

-

Ana M. Ferreira,Eduarda S. Morais,Ana Cláudia Leite,Aminou Mohamadou,Bjarne Holmbom,Thomas Holmbom,Bruno M. Neves,Jo?o A. P. Coutinho,Mara G. Freire,Armando J. D. Silvestre Green Chem. 2017 19 2626

-

Chunping Wu,Demian R. Ifa,Nicholas E. Manicke,R. Graham Cooks Analyst 2010 135 28

-

Gra?yna Bartkowiak,?ukasz Popenda,Stefan Jurga,Grzegorz Schroeder New J. Chem. 2015 39 4695

-

Daniel N. Crisan,Oliver Creese,Ranadeb Ball,Jose Luis Brioso,Ben Martyn,Javier Montenegro,Francisco Fernandez-Trillo Polym. Chem. 2017 8 4576

Betaine Aldehyde Chlorideに関する追加情報

Chemical Profile of Betaine Aldehyde Chloride (CAS No. 7758-31-8)

Betaine Aldehyde Chloride, identified by the chemical compound code CAS No. 7758-31-8, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, characterized by its aldehyde and chloro functional groups, plays a pivotal role in the development of various biochemical applications. Its unique structural properties make it a valuable reagent in synthetic pathways, particularly in the modification of biomolecules and the synthesis of complex derivatives.

The chemical structure of Betaine Aldehyde Chloride consists of a betaine backbone with an aldehyde group (-CHO) and a chloro substituent (-Cl). This configuration imparts high reactivity, enabling it to participate in a multitude of chemical transformations. The aldehyde functionality is particularly noteworthy, as it serves as a versatile handle for further functionalization, while the chloro group enhances electrophilicity, facilitating reactions such as nucleophilic additions and condensations.

In recent years, Betaine Aldehyde Chloride has garnered attention in the pharmaceutical industry due to its utility in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo selective reactions allows for the construction of intricate molecular frameworks essential for drug development. For instance, researchers have leveraged this compound to synthesize novel heterocyclic compounds, which exhibit promising biological activities. These include potential applications in anti-inflammatory, anticancer, and antimicrobial therapies.

One of the most compelling aspects of Betaine Aldehyde Chloride is its role in enzyme inhibition studies. The compound’s structural motif closely mimics natural substrates or transition states, making it an effective tool for studying enzyme mechanisms. Recent studies have demonstrated its use in developing inhibitors for key enzymes involved in metabolic pathways. By understanding how these inhibitors interact with their targets, scientists can gain insights into disease pathogenesis and identify new therapeutic strategies.

The synthesis of Betaine Aldehyde Chloride typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic methodologies have been developed to enhance yield and purity, ensuring that researchers have access to high-quality material for their experiments. Techniques such as catalytic hydrogenation, oxidation reactions, and halogenation processes are commonly employed to construct the desired molecular architecture.

From a biochemical perspective, Betaine Aldehyde Chloride has been explored for its potential role in cellular processes. Betaines are known to play important roles in osmoregulation and detoxification mechanisms in living organisms. The aldehyde derivative may influence these processes through its interactions with cellular components or by serving as a precursor for biologically active molecules. Ongoing research aims to elucidate these mechanisms further, potentially leading to new applications in biotechnology and medicine.

The industrial significance of Betaine Aldehyde Chloride extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its reactivity makes it a valuable building block for synthesizing complex molecules used in crop protection agents and fine chemicals. Companies specializing in fine chemical production have integrated this compound into their synthetic pipelines to meet growing demand for high-performance materials.

In conclusion, Betaine Aldehyde Chloride (CAS No. 7758-31-8) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique chemical properties enable it to serve as a crucial intermediate in drug discovery, enzyme research, and industrial chemistry. As synthetic methodologies continue to evolve, the utility of this compound is expected to expand further, driving innovation in both academic and industrial settings.

7758-31-8 (Betaine Aldehyde Chloride) 関連製品

- 2235373-47-2(H-L-Sec(MDNPE)-OH)

- 1197825-07-2(Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride)

- 1805410-68-7(2-Bromo-5-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride)

- 2228754-67-2(4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine)

- 1443309-46-3(1-(3,4-difluorophenyl)butan-2-ol)

- 1805116-75-9(2-Methoxy-5-methyl-3-(trifluoromethoxy)pyridine-6-carbonyl chloride)

- 477856-07-8(3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone)

- 1365936-86-2((3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride)

- 1403566-60-8(5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)

- 1805908-56-8(Ethyl 2-hydrazinyl-5-methylbenzoate)